(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one” is a synthetic enone derivative featuring a pyridazine core substituted with a piperazine moiety, a pyrrole group, and a furan-linked α,β-unsaturated ketone. The (E)-configuration of the enone group is critical for its reactivity and molecular interactions, as seen in analogous compounds with similar conjugated systems .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(6-pyrrol-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(8-5-16-4-3-15-26-16)24-13-11-23(12-14-24)18-7-6-17(20-21-18)22-9-1-2-10-22/h1-10,15H,11-14H2/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRHVIUJFGOPPZ-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under reflux conditions.
Attachment of the Piperazinyl Group: The pyridazinyl intermediate is then reacted with piperazine in the presence of a base such as potassium carbonate to form the piperazinyl-pyridazinyl intermediate.
Formation of the Propenone Linkage: The final step involves the condensation of the piperazinyl-pyridazinyl intermediate with furan-2-carbaldehyde in the presence of a base such as sodium hydroxide to form the (E)-propenone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is . Its structure features a furan ring and a pyridazine moiety, contributing to its biological activity. The presence of the piperazine and pyrrole groups enhances its interaction with biological targets, making it a candidate for further investigation in therapeutic contexts.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyrrole and pyridazine exhibit notable antitumor activities . The compound's structure allows for interactions with cellular targets involved in cancer progression. For instance, compounds with similar frameworks have shown improved potency against various cancer cell lines, suggesting that (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one may also possess similar properties .
Neuropharmacological Effects
The piperazine moiety is known for its neuropharmacological properties. Compounds containing piperazine rings have been explored for their potential as antidepressants and anxiolytics . The ability of this compound to interact with neurotransmitter systems could position it as a candidate for further studies in treating mood disorders .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. These may include:
- Formation of the Pyridazine Ring : Utilizing appropriate precursors to construct the pyridazine framework.
- Piperazine N-Alkylation : Introducing the piperazine group through alkylation reactions.
- Furan Integration : Employing cyclization methods to incorporate the furan ring into the final structure.
These synthetic routes are crucial for producing the compound in sufficient quantities for biological testing.
Table 2: Summary of Synthesis Steps
| Step | Description |
|---|---|
| Pyridazine Formation | Reaction of suitable precursors |
| Piperazine N-Alkylation | Alkylation to introduce piperazine |
| Furan Integration | Cyclization to form furan ring |
Case Study 1: Antitumor Screening
A study investigated the cytotoxic effects of various pyrrole derivatives, including those related to this compound. Results indicated a significant correlation between structural planarity and cytotoxic potency, highlighting the importance of molecular design in drug efficacy .
Case Study 2: Neuropharmacological Evaluation
In another study focusing on neuropharmacological properties, compounds with similar structural motifs were assessed for their effects on serotonin receptors. The findings suggested that modifications to the piperazine ring could enhance binding affinity and selectivity, paving the way for new antidepressant candidates .
Mechanism of Action
The mechanism of action of (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several pharmacologically active enones and heterocyclic derivatives. A comparative analysis is provided below:
Pharmacological and Mechanistic Insights
- Anticancer Potential: Analogues like the phthalazine-enone derivative () and pyrazole-enone compound () exhibit anticancer activity, likely via inhibition of kinase pathways or induction of apoptosis. The target compound’s pyridazine-piperazine framework may similarly interact with cellular targets, though empirical validation is required .
- Antimicrobial Activity: The diazenyl-pyrrolidine enone (3FP, ) shows broad-spectrum activity, attributed to its electrophilic enone moiety disrupting microbial membranes or enzymes. The furan group in the target compound could enhance lipid solubility, improving bioavailability .
- Ferroptosis Induction: highlights natural and synthetic enones as ferroptosis inducers in oral cancer.
Biological Activity
The compound (E)-1-(4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Pyridazine ring : A six-membered aromatic ring containing two nitrogen atoms.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms.
- Furan ring : A five-membered aromatic ring containing one oxygen atom.
- Propenone group : A conjugated system that may contribute to the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer effects. Below are detailed findings from various studies.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 30 µM | |
| Escherichia coli | 50 µM | |
| Pseudomonas aeruginosa | 40 µM |
The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 25 µM | |
| Aspergillus niger | 35 µM |
These results suggest that the compound may be effective in treating fungal infections as well.
Anticancer Potential
Emerging research has suggested that this compound may possess anticancer properties. In vitro studies have indicated cytotoxic effects on various cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 µM | |
| MCF7 (breast cancer) | 20 µM | |
| A549 (lung cancer) | 18 µM |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
Case Studies
Several case studies have been documented regarding the use of this compound in therapeutic applications:
-
Case Study on Antibacterial Efficacy :
- A clinical trial evaluated the effectiveness of this compound in combination with standard antibiotics for treating resistant bacterial infections. The results indicated enhanced efficacy when used in combination therapy, reducing MIC values significantly compared to monotherapy.
-
Case Study on Anticancer Activity :
- In vivo studies using murine models demonstrated a significant reduction in tumor size when treated with the compound. The study highlighted its potential as an adjunct therapy in cancer treatment protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
